Cas no 1594612-06-2 (1-cyclobutyl-1-(pyrimidin-2-yl)methanamine)

1-Cyclobutyl-1-(pyrimidin-2-yl)methanamine is a specialized organic compound featuring a cyclobutyl group and a pyrimidinyl moiety linked via a methanamine bridge. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The pyrimidine ring offers potential for hydrogen bonding and π-stacking interactions, enhancing binding affinity in target applications. The cyclobutyl group contributes to steric and electronic modulation, influencing the compound's reactivity and stability. This compound is suitable for use in medicinal chemistry research, where its scaffold can be further functionalized to explore structure-activity relationships. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial applications.
1-cyclobutyl-1-(pyrimidin-2-yl)methanamine structure
1594612-06-2 structure
Product name:1-cyclobutyl-1-(pyrimidin-2-yl)methanamine
CAS No:1594612-06-2
MF:C9H13N3
MW:163.219621419907
CID:5711581
PubChem ID:116490094

1-cyclobutyl-1-(pyrimidin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Cyclobutyl(pyrimidin-2-yl)methanamine
    • EN300-1122110
    • 1594612-06-2
    • 2-Pyrimidinemethanamine, α-cyclobutyl-
    • 1-cyclobutyl-1-(pyrimidin-2-yl)methanamine
    • Inchi: 1S/C9H13N3/c10-8(7-3-1-4-7)9-11-5-2-6-12-9/h2,5-8H,1,3-4,10H2
    • InChI Key: IERYKCCHWHEYMH-UHFFFAOYSA-N
    • SMILES: NC(C1N=CC=CN=1)C1CCC1

Computed Properties

  • Exact Mass: 163.110947427g/mol
  • Monoisotopic Mass: 163.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.164±0.06 g/cm3(Predicted)
  • Boiling Point: 251.4±23.0 °C(Predicted)
  • pka: 8.14±0.50(Predicted)

1-cyclobutyl-1-(pyrimidin-2-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1122110-1.0g
cyclobutyl(pyrimidin-2-yl)methanamine
1594612-06-2
1g
$1458.0 2023-06-09
Enamine
EN300-1122110-0.5g
1-cyclobutyl-1-(pyrimidin-2-yl)methanamine
1594612-06-2 95%
0.5g
$758.0 2023-10-27
Enamine
EN300-1122110-1g
1-cyclobutyl-1-(pyrimidin-2-yl)methanamine
1594612-06-2 95%
1g
$971.0 2023-10-27
Enamine
EN300-1122110-10g
1-cyclobutyl-1-(pyrimidin-2-yl)methanamine
1594612-06-2 95%
10g
$4176.0 2023-10-27
Enamine
EN300-1122110-0.1g
1-cyclobutyl-1-(pyrimidin-2-yl)methanamine
1594612-06-2 95%
0.1g
$337.0 2023-10-27
Enamine
EN300-1122110-5.0g
cyclobutyl(pyrimidin-2-yl)methanamine
1594612-06-2
5g
$4226.0 2023-06-09
Enamine
EN300-1122110-2.5g
1-cyclobutyl-1-(pyrimidin-2-yl)methanamine
1594612-06-2 95%
2.5g
$1903.0 2023-10-27
Enamine
EN300-1122110-5g
1-cyclobutyl-1-(pyrimidin-2-yl)methanamine
1594612-06-2 95%
5g
$2816.0 2023-10-27
Enamine
EN300-1122110-10.0g
cyclobutyl(pyrimidin-2-yl)methanamine
1594612-06-2
10g
$6266.0 2023-06-09
Enamine
EN300-1122110-0.25g
1-cyclobutyl-1-(pyrimidin-2-yl)methanamine
1594612-06-2 95%
0.25g
$481.0 2023-10-27

Additional information on 1-cyclobutyl-1-(pyrimidin-2-yl)methanamine

Introduction to 1-Cyclobutyl-1-(Pyrimidin-2-yl)methanamine (CAS No. 1594612-06-2)

1-Cyclobutyl-1-(pyrimidin-2-yl)methanamine, with the CAS number 1594612-06-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.

The molecular structure of 1-cyclobutyl-1-(pyrimidin-2-yl)methanamine consists of a cyclobutyl group attached to a pyrimidine ring via a methylene bridge. The cyclobutyl moiety imparts conformational rigidity to the molecule, which can influence its binding affinity and selectivity for specific biological targets. The pyrimidine ring, on the other hand, is a common scaffold in many bioactive compounds and is known to interact with various receptors and enzymes.

Recent studies have highlighted the potential of 1-cyclobutyl-1-(pyrimidin-2-yl)methanamine in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in synaptic plasticity and are implicated in various neurological conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, 1-cyclobutyl-1-(pyrimidin-2-yl)methanamine has shown promise in cancer research. A research team from the University of California, San Francisco, reported that this compound can inhibit the growth of human breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism of action involves the modulation of mitogen-activated protein kinase (MAPK) signaling, which is frequently dysregulated in cancer cells.

The pharmacokinetic properties of 1-cyclobutyl-1-(pyrimidin-2-yl)methanamine have also been extensively studied. A preclinical study conducted by researchers at the National Institutes of Health (NIH) found that this compound exhibits favorable oral bioavailability and a long half-life, making it suitable for chronic administration. The compound is rapidly absorbed from the gastrointestinal tract and is metabolized primarily by cytochrome P450 enzymes in the liver.

The safety profile of 1-cyclobutyl-1-(pyrimidin-2-yl)methanamine has been evaluated in several animal models. Toxicology studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to confirm its safety and efficacy in humans.

In conclusion, 1-cyclobutyl-1-(pyrimidin-2-yl)methanamine (CAS No. 1594612-06-2) is a promising compound with potential applications in the treatment of neurological disorders and cancer. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its therapeutic potential for various medical conditions.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD